Cas no 690632-04-3 (2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- FT-0759915
- 2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid
- 4-chloromethyl-1,3-oxazole hydrochloride
- SCHEMBL1328083
- DTXSID00384014
- 690632-04-3
- MS-22008
- 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, AldrichCPR
- DB-074104
- 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid
-
- Inchi: InChI=1S/C13H11NO3S/c1-7-11(13(15)16)18-12(14-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3,(H,15,16)
- InChI Key: DCXMMNGTUXDRND-UHFFFAOYSA-N
- SMILES: CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)O
Computed Properties
- Exact Mass: 261.04600
- Monoisotopic Mass: 261.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Melting Point: 221 °C
- PSA: 87.66000
- LogP: 2.75160
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D459298-100mg |
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
690632-04-3 | 100mg |
$ 185.00 | 2022-06-05 | ||
TRC | D459298-10mg |
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
690632-04-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645195-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid |
690632-04-3 | 98% | 5g |
¥10773.00 | 2024-05-03 | |
TRC | D459298-50mg |
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid |
690632-04-3 | 50mg |
$ 115.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645195-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid |
690632-04-3 | 98% | 1g |
¥3322.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645195-250mg |
2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid |
690632-04-3 | 98% | 250mg |
¥1146.00 | 2024-05-03 |
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 690632-04-3, known as 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzofuran ring system and a thiazole moiety. The integration of these functional groups imparts the molecule with distinctive chemical and biological properties.
Recent studies have highlighted the potential of this compound in drug discovery. The benzofuran ring is known for its ability to interact with various biological targets, such as enzymes and receptors, due to its aromaticity and electron-donating properties. Similarly, the thiazole group contributes to the molecule's stability and enhances its solubility in both aqueous and organic solvents. These characteristics make it an ideal candidate for developing bioactive agents targeting complex diseases like cancer and neurodegenerative disorders.
One of the most notable advancements involving this compound is its role in inhibiting key enzymes associated with Alzheimer's disease. Researchers have demonstrated that the benzofuran-thiazole conjugate can effectively inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is linked to cognitive decline in Alzheimer's patients. This finding underscores the compound's potential as a lead molecule for developing therapeutic agents.
In addition to its biological applications, this compound has also been explored for its electronic properties. The thiazole moiety is known to exhibit semiconducting behavior, making it a promising component in organic electronics. Recent experiments have shown that films composed of this compound can be used as active layers in thin-film transistors (TFTs), demonstrating high carrier mobility and stability under ambient conditions.
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzofuran ring through cyclization reactions and the subsequent incorporation of the thiazole group via nucleophilic substitution. The use of transition metal catalysts has significantly improved the yield and purity of the final product.
From a structural standpoint, this compound exhibits a high degree of symmetry, which contributes to its thermal stability and resistance to photodegradation. Its molecular weight is approximately 347 g/mol, with a melting point around 280°C. These physical properties make it suitable for applications requiring robust materials under harsh conditions.
Moreover, computational studies have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations reveal that the molecule's π-conjugated system facilitates efficient charge transport, further supporting its application in electronic devices. These findings have been corroborated by experimental measurements of electrical conductivity under varying conditions.
In terms of environmental impact, this compound has been shown to degrade efficiently under aerobic conditions, reducing concerns about long-term ecological effects. Its biodegradability has been assessed using standard test methods, which indicate that it does not pose significant risks to aquatic ecosystems when used responsibly.
The versatility of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid lies in its ability to serve as a building block for more complex molecules. By modifying substituents on either the benzofuran or thiazole rings, chemists can tailor the molecule's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its electronic activity for use in advanced materials.
Looking ahead, ongoing research aims to explore the compound's potential in photovoltaic devices and sensors. Preliminary results suggest that it could serve as an efficient sensitizer in dye-sensitized solar cells (DSSCs), leveraging its strong absorption properties in the visible spectrum.
In conclusion, CAS No. 690632-04-3, or 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole
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